molecular formula C22H21N5O3 B2466937 3-(2,5-dimethoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide CAS No. 483995-61-5

3-(2,5-dimethoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2466937
CAS No.: 483995-61-5
M. Wt: 403.442
InChI Key: LPJLKLIEXZSNMS-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide is a complex organic compound that features a combination of aromatic rings and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps:

    Formation of the 2,5-dimethoxyphenyl intermediate: This can be achieved through the methoxylation of a phenyl ring.

    Attachment of the naphthyl group: This step involves the formation of an amide bond between the 2,5-dimethoxyphenyl intermediate and 1-naphthylamine.

    Introduction of the tetrazole ring: The final step involves the cyclization of an appropriate precursor to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: The compound may have potential as a pharmaceutical agent due to its unique structural properties.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring, in particular, is known to mimic carboxylate groups, potentially allowing the compound to interact with proteins in a similar manner.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dimethoxyphenyl)-N-(2-ethoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
  • 3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
  • 3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Uniqueness

The uniqueness of 3-(2,5-dimethoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide lies in its combination of a naphthyl group with a tetrazole ring, which may confer unique properties in terms of molecular interactions and stability compared to similar compounds.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-naphthalen-1-yl-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-29-16-10-11-20(30-2)15(12-16)13-18(21-24-26-27-25-21)22(28)23-19-9-5-7-14-6-3-4-8-17(14)19/h3-12,18H,13H2,1-2H3,(H,23,28)(H,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJLKLIEXZSNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(C2=NNN=N2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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